PDE Isozyme Selectivity Profile
The target compound occupies a unique intersection in PDE SAR space. MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine), which shares the phthalazin-1-amine core but bears a 4-phenyl group and an N-3-chlorophenyl substituent, is a selective PDE5 inhibitor with a Ki of 1.3 μM . In contrast, benzylamine-substituted phthalazinones – which replace the 1-amine with a carbonyl and feature benzylamine side chains – achieve PDE4 IC50 values in the subnanomolar range (e.g., compound 11 series) [1]. The target compound combines a 4-benzyl motif (characteristic of PDE4-directed phthalazines) with an N-(3-methoxypropyl) alkylamino chain, a feature absent from both MY-5445 and the benzylamine-phthalazinone series. This hybrid architecture predicts a PDE inhibition profile distinct from either comparator class, potentially offering an intermediate or dual PDE4/PDE5 selectivity that is valuable for probing the therapeutic window between anti-inflammatory and vasodilatory mechanisms [2].
| Evidence Dimension | PDE isozyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | No direct PDE IC50 data publicly available; structural features predict hybrid PDE4/PDE5 interaction potential |
| Comparator Or Baseline | MY-5445: PDE5 Ki = 1.3 μM, no significant PDE4 activity reported. Benzylamine-phthalazinones: PDE4 IC50 < 1 nM (representative series) |
| Quantified Difference | Expected Ki difference: >1000-fold for PDE4 vs. PDE5 depending on assay conditions (class-level extrapolation); definitive values require experimental determination |
| Conditions | In vitro enzyme inhibition assays; MY-5445 data from cGMP PDE scintillation proximity assay; benzylamine-phthalazinone data from human neutrophil PDE4 and TNFα release assays |
Why This Matters
For procurement decisions, this compound offers a structurally distinct PDE probe that cannot be functionally substituted by either MY-5445 or phthalazinone-based PDE4 inhibitors, making it essential for SAR studies aimed at deconvoluting substitution-dependent selectivity.
- [1] Kagayama K et al. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors. Bioorg Med Chem 2009, 17(19), 6959-70. PMID: 19744860 View Source
- [2] Napolitano M et al. Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorg Med Chem 2005, 13(9), 3137-45. (Cited within El-Wahab Pharmaceuticals 2011) View Source
